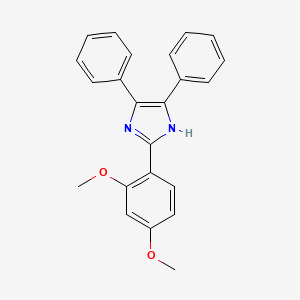

2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

Description

Overview of Imidazole (B134444) Heterocycles in Advanced Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.comnbinno.com This fundamental structure is a cornerstone in numerous natural products, pharmaceuticals, and advanced materials due to its unique electronic properties and versatile reactivity. nbinno.com The imidazole ring is planar with six π-electrons, fulfilling Hückel's rule for aromaticity, which imparts exceptional stability. nbinno.com Its amphoteric nature, allowing it to act as both a weak acid and a weak base, is a crucial aspect of its chemical behavior. jchemrev.comnbinno.com

The imidazole nucleus is a vital component in many biologically active molecules, including the amino acid histidine, purines in DNA, and the signaling molecule histamine. nbinno.comresearchgate.net This prevalence in nature has spurred extensive research into synthetic imidazole derivatives. These derivatives have found a wide array of applications in medicinal chemistry, exhibiting properties such as anticancer, antifungal, antiviral, and anti-inflammatory activities. researchgate.netnih.govijpsjournal.comnih.gov

The Unique Role of Multi-Substituted Imidazoles in Contemporary Research

The versatility of the imidazole core is greatly expanded through the introduction of multiple substituent groups. Multi-substituted imidazoles, particularly tri- and tetra-substituted derivatives, are a focal point of contemporary research due to their tunable electronic and steric properties. The nature and position of these substituents can profoundly influence the molecule's biological activity, photophysical characteristics, and catalytic capabilities. researchgate.net

The synthesis of multi-substituted imidazoles has evolved to include various methodologies, such as multi-component reactions, which offer an efficient means to create diverse molecular architectures. researchgate.netrasayanjournal.co.in These synthetic strategies allow for the systematic modification of the imidazole scaffold, enabling the development of compounds with tailored functionalities for specific applications in drug discovery and materials science. researchgate.netresearchgate.net

Specific Focus on 2-(2,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole within the Triarylimidazole Class

Within the broad class of multi-substituted imidazoles, the 2,4,5-triarylimidazoles represent a significant subgroup. The subject of this article, this compound, is a prime example of this class. Its structure features a central imidazole ring with three aryl substituents: a 2,4-dimethoxyphenyl group at the 2-position and two phenyl groups at the 4- and 5-positions.

The presence of the dimethoxyphenyl group, with its electron-donating methoxy (B1213986) substituents, can significantly influence the electronic properties of the imidazole core. This, in turn, can affect its interactions with biological targets or its performance in materials science applications. Research into closely related 2,4,5-triarylimidazole derivatives has highlighted their potential as α-glucosidase inhibitors and their interesting photophysical properties. nih.gov

Below is a data table outlining the key structural features of this compound and a closely related compound for comparison.

| Feature | This compound | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |

| Molecular Formula | C23H20N2O2 | C22H18N2O |

| Substituent at C2 | 2,4-dimethoxyphenyl | 4-methoxyphenyl |

| Substituents at C4 & C5 | Phenyl | Phenyl |

| Class | Triarylimidazole | Triarylimidazole |

Historical Context and Evolution of Research on Imidazole Frameworks

The history of imidazole chemistry dates back to the 19th century. In 1858, the German chemist Heinrich Debus first synthesized imidazole from glyoxal (B1671930) and ammonia (B1221849). This foundational discovery paved the way for over a century of research into the synthesis and properties of imidazole and its derivatives. ijpsr.com

Early research focused on understanding the fundamental chemistry of the imidazole ring. However, with the discovery of its presence in vital biological molecules, the focus expanded significantly. The 20th century saw a surge in the development of synthetic methodologies for creating a vast array of imidazole derivatives. This has led to the discovery of numerous compounds with significant pharmacological activities. nih.gov

In recent decades, research has increasingly focused on highly functionalized imidazole frameworks, such as the tri- and tetra-substituted imidazoles. The development of modern synthetic techniques, including green chemistry approaches and advanced catalytic systems, has enabled the efficient production of complex imidazole derivatives. researchgate.netmdpi.com The study of compounds like this compound is a continuation of this long history, aiming to harness the unique properties of these complex heterocyclic systems for novel applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-26-18-13-14-19(20(15-18)27-2)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRMVAKUSJNBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359888 |

Source

|

| Record name | 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-23-4 |

Source

|

| Record name | 2-(2,4-Dimethoxyphenyl)-4,5-diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole

Traditional Synthetic Routes for 2,4,5-Trisubstituted Imidazoles

Traditional methods for synthesizing the 2,4,5-trisubstituted imidazole (B134444) core have laid the groundwork for more advanced contemporary techniques. These routes, while sometimes limited by harsh conditions or moderate yields, remain fundamental in heterocyclic chemistry.

The Debus-Radziszewski reaction is a cornerstone in imidazole synthesis, first reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski. mdpi.comwikipedia.orgscribd.com This multicomponent reaction classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form the imidazole ring. wikipedia.orgscribd.com

For the synthesis of 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, the specific precursors are:

1,2-Dicarbonyl: Benzil (B1666583)

Aldehyde: 2,4-Dimethoxybenzaldehyde (B23906)

Ammonia Source: Typically ammonium (B1175870) acetate, which provides the two necessary nitrogen atoms.

The reaction mechanism is thought to proceed in two main stages. First, the 1,2-dicarbonyl (benzil) condenses with ammonia to form a diimine intermediate. Subsequently, this diimine reacts with the aldehyde (2,4-dimethoxybenzaldehyde) in a cyclization and dehydration sequence to yield the final 2,4,5-trisubstituted imidazole product. wikipedia.orgscribd.com Variants of this reaction may use a primary amine in place of one equivalent of ammonia to produce N-substituted (1,2,4,5-tetrasubstituted) imidazoles. wikipedia.org While effective, the original protocol often required high temperatures and long reaction times. rowan.edu

Modern organic synthesis heavily favors one-pot multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and ability to generate complex molecules from simple starting materials in a single step. researchgate.net The synthesis of 2,4,5-trisubstituted imidazoles is well-suited to this approach, which is often a modern application of the Debus-Radziszewski condensation. derpharmachemica.comrsc.orgresearchgate.netacs.org

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of substituted imidazoles, offering milder reaction conditions, shorter reaction times, and improved yields. These methods often align with the principles of green chemistry.

Both Brønsted and Lewis acids are widely employed to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles. rsc.org These catalysts function by activating the carbonyl groups of the aldehyde and the 1,2-dicarbonyl, thereby facilitating nucleophilic attack and subsequent cyclization.

Brønsted Acid Catalysis: Brønsted acids, or proton donors, enhance the electrophilicity of the carbonyl carbon atoms. A variety of Brønsted acids have been successfully used, including organic acids like lactic acid and benzoic acid, as well as sulfonic acid-functionalized catalysts. acs.orgacs.orgrsc.org Imidazole-based ionic liquids with sulfonic acid groups have also been developed as efficient and recyclable Brønsted acid catalysts. researchgate.nettandfonline.com

Lewis Acid Catalysis: Lewis acids, or electron-pair acceptors, coordinate to the carbonyl oxygen atoms, which increases the positive charge on the carbonyl carbon and activates the molecule for reaction. Numerous Lewis acids have been reported to be effective, including metal salts like indium(III) chloride (InCl₃·3H₂O), iron(III) chloride (FeCl₃), and cupric chloride (CuCl₂·2H₂O). derpharmachemica.comcore.ac.uknih.gov Heterogeneous Lewis acid catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄), are particularly advantageous as they can be easily recovered and reused. rsc.orgrsc.org

The table below summarizes various acid-catalyzed syntheses of related 2,4,5-trisubstituted imidazoles.

| Catalyst Type | Catalyst Example | Reactants | Conditions | Yield (%) | Ref |

| Brønsted Acid | Lactic Acid | Benzaldehyde (B42025), Benzil, NH₄OAc | Solvent-free, 160°C | 92 | rsc.org |

| Brønsted Acid | [Hmim]HSO₄ | Various Aldehydes, Benzil, NH₄OAc | Solvent-free, 120°C | 85-96 | researchgate.net |

| Lewis Acid | InCl₃·3H₂O | Various Aldehydes, Benzil, NH₄OAc | Room Temperature | 88-95 | core.ac.uk |

| Lewis Acid | CuCl₂·2H₂O | 4-Methoxybenzaldehyde, Benzil, NH₄OAc | Microwave, 12 min | 92 | derpharmachemica.com |

| Lewis Acid | Fe₃O₄@SiO₂-imid-PMAⁿ | Various Aldehydes, Benzil, NH₄OAc | Microwave, Solvent-free | 91-98 | rsc.org |

While condensation reactions build the imidazole ring from acyclic precursors, metal-catalyzed cross-coupling reactions offer an alternative strategy for synthesizing highly substituted imidazoles. These methods can be used either to synthesize complex precursors before the ring-forming reaction or to directly functionalize a pre-formed imidazole core.

Common cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Kumada-Corriu (using Grignard reagents) are powerful tools for forming carbon-carbon bonds. mdpi.com For instance, a substituted benzaldehyde or benzil required for the synthesis could be prepared using a palladium-catalyzed Suzuki reaction. researchgate.net

More recently, direct C-H functionalization has emerged as a highly efficient method. This approach avoids the need for pre-functionalized starting materials. For example, a simpler imidazole derivative could undergo direct C-H arylation at the C2, C4, or C5 positions using palladium or nickel catalysts to install the desired phenyl or dimethoxyphenyl groups. nih.govacs.org This strategy significantly shortens synthetic routes and reduces waste.

In line with the principles of green chemistry, significant effort has been directed toward developing environmentally benign synthetic methods for imidazoles. These methodologies aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and utilize recyclable catalysts. researchgate.net

Solvent-Free Synthesis: Many modern protocols for synthesizing 2,4,5-trisubstituted imidazoles are performed under solvent-free or "neat" conditions. asianpubs.orgresearchgate.net The reactants are mixed and heated, often with a solid-supported or heterogeneous catalyst, which simplifies the work-up procedure as the product can often be isolated by simple washing or recrystallization. derpharmachemica.comresearchgate.net

Microwave Irradiation: The use of microwave irradiation is a popular technique to accelerate organic reactions. rsc.org In imidazole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. mdpi.comderpharmachemica.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture.

The table below provides examples of green synthetic approaches for related trisubstituted imidazoles.

| Method | Catalyst | Conditions | Time | Yield (%) | Ref |

| Solvent-Free | None | 70°C | 1 h | High | researchgate.netasianpubs.org |

| Solvent-Free | CuCl₂·2H₂O | Microwave | 12 min | 92 | derpharmachemica.com |

| Solvent-Free | Fe₃O₄@SiO₂-imid-PMAⁿ | Microwave (300W) | 2-5 min | 91-98 | rsc.org |

| Solvent-Free | Lactic Acid | 160°C | 45-60 min | 85-92 | rsc.org |

Mechanistic Elucidation of this compound Formation

The formation of the imidazole ring in this compound is a well-studied process, with a generally accepted mechanism involving the condensation of three key components: a 1,2-dicarbonyl compound (benzil), an aldehyde (2,4-dimethoxybenzaldehyde), and a source of ammonia (ammonium acetate). This reaction, often referred to as the Radziszewski synthesis, can be catalyzed by various acids or metal catalysts.

The most widely accepted reaction pathway for the formation of 2,4,5-trisubstituted imidazoles involves a series of condensation and cyclization steps. A plausible mechanism for the synthesis of this compound is illustrated below. mdpi.comnih.gov

Initially, 2,4-dimethoxybenzaldehyde reacts with two equivalents of ammonia, which is generated from the decomposition of ammonium acetate, to form a hydrobenzamide (B1588721) intermediate. This intermediate is in equilibrium with a diimine species. Concurrently, benzil reacts with ammonia to form a mono-imine or a di-imine derivative.

The key bond-forming step involves the condensation of the aldehyde-derived diimine intermediate with the benzil mono-imine. This is followed by a cyclization and subsequent dehydration to yield a dihydroimidazole (B8729859) intermediate. Finally, an oxidation step, often facilitated by air or a mild oxidizing agent present in the reaction mixture, leads to the aromatic this compound product.

Formation of Aldehyde-Ammonia Adducts: 2,4-dimethoxybenzaldehyde reacts with ammonia to form imines and related intermediates.

Condensation: The aldehyde-derived species condenses with benzil.

Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization and loses water molecules to form the dihydroimidazole ring.

Oxidation: The dihydroimidazole is oxidized to the final aromatic imidazole product.

The following table outlines the key intermediates proposed in the formation of this compound.

| Intermediate | Description |

| 2,4-dimethoxybenzylideneimine | Formed from the condensation of 2,4-dimethoxybenzaldehyde and ammonia. |

| Hydrobenzamide derivative | Formed from the reaction of three molecules of 2,4-dimethoxybenzaldehyde with two molecules of ammonia. |

| Benzil mono- or di-imine | Formed from the reaction of benzil with ammonia. |

| Dihydroimidazole derivative | The cyclized, non-aromatic precursor to the final product. |

While specific kinetic studies on the cyclization to form this compound are not extensively reported in the literature, general principles of imidazole synthesis suggest that the rate of ring cyclization is influenced by several factors. The nature of the catalyst, the solvent, and the reaction temperature are all critical parameters.

The use of Lewis acid catalysts, such as cupric chloride, or solid-supported acid catalysts can significantly accelerate the condensation and cyclization steps by activating the carbonyl groups of the aldehyde and benzil towards nucleophilic attack by ammonia. rsc.org Microwave irradiation has also been employed to enhance reaction rates, often leading to shorter reaction times and higher yields.

The synthesis of this compound via the one-pot, three-component reaction is well-suited for research-scale production, typically in the milligram to gram range. The reaction is generally high-yielding and the starting materials are readily available.

For scaling up the synthesis, several factors need to be considered to maintain efficiency and safety.

Key Scalability Considerations:

| Parameter | Consideration |

| Catalyst Selection | A recyclable heterogeneous catalyst may be preferable for larger scale reactions to simplify purification and reduce waste. mdpi.comnih.gov |

| Solvent Choice | While solvent-free conditions are often possible, for larger scales, a suitable solvent may be necessary for efficient heat transfer and stirring. The choice of solvent can also influence reaction kinetics and product solubility. |

| Temperature Control | The reaction is often exothermic, and efficient temperature control is crucial to prevent side reactions and ensure consistent product quality. |

| Work-up and Purification | On a larger scale, precipitation and filtration may be more practical than chromatographic purification. Recrystallization is a common method for obtaining a high-purity product. |

Detailed Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Literature.

Following a comprehensive search of scientific databases and publicly available literature, specific experimental data from single crystal X-ray diffraction and Fourier Transform Infrared (FT-IR) spectroscopy for the compound This compound could not be located.

The performed searches for crystallographic information—including molecular geometry, dihedral angles, crystal packing, and intermolecular interactions—as well as vibrational mode assignments from FT-IR spectroscopy for this specific molecule did not yield any direct results. While research exists for structurally similar imidazole derivatives with different substitution patterns on the phenyl ring (such as 4-methoxy, 3,4-dimethoxy, or 2,5-dimethoxy), this information is not applicable to the user-specified compound and has been excluded to adhere to the provided instructions.

Therefore, the generation of an article with the requested detailed structural and spectroscopic analysis for this compound is not possible at this time.

Advanced Structural Elucidation and Solid State Studies of 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole

Vibrational Spectroscopy for Conformational and Electronic Insights

Fourier Transform Raman (FT-Raman) Spectroscopy and Complementary Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. An FT-Raman spectrum of 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole would be expected to reveal characteristic bands corresponding to the vibrations of its constituent functional groups: the imidazole (B134444) ring, the two phenyl rings, and the dimethoxyphenyl substituent.

A complementary analysis would typically involve theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies. The calculated spectrum is then compared with the experimental FT-Raman data to achieve a precise assignment of the observed spectral bands to specific molecular vibrations.

Expected FT-Raman Spectral Regions and Vibrational Assignments:

The analysis of the FT-Raman spectrum would focus on several key regions:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl and dimethoxyphenyl rings.

3000-2800 cm⁻¹: C-H stretching vibrations of the methoxy (B1213986) (-OCH₃) groups.

~1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the imidazole and aromatic rings. These bands are often strong in the Raman spectrum.

1500-1400 cm⁻¹: Aromatic ring stretching modes.

1300-1200 cm⁻¹: In-plane C-H bending and C-O stretching from the methoxy groups.

Below 1000 cm⁻¹: This "fingerprint" region would contain a complex series of bands corresponding to out-of-plane C-H bending, ring breathing modes, and other skeletal deformations of the entire molecule.

A hypothetical data table based on the analysis of a similar compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, illustrates the type of information that would be generated.

Interactive Data Table: Illustrative FT-Raman Bands for a Related Imidazole Derivative

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3060 | Aromatic C-H Stretch | Phenyl Rings |

| ~2930 | Asymmetric CH₃ Stretch | Methoxy Group |

| ~1605 | C=N Stretch | Imidazole Ring |

| ~1598 | C=C Stretch | Phenyl Rings |

| ~1250 | Asymmetric C-O-C Stretch | Dimethoxyphenyl Group |

| ~1000 | Ring Breathing Mode | Phenyl Rings |

| ~695 | Out-of-plane C-H Bend | Phenyl Rings |

Note: This table is illustrative and does not represent experimental data for this compound.

Correlation of Spectroscopic Signatures with Molecular Conformation

The solid-state conformation of this compound, particularly the relative orientations of the four aromatic rings, would significantly influence its FT-Raman spectrum. The steric hindrance introduced by the substituents dictates the dihedral angles between the imidazole core and the appended phenyl and dimethoxyphenyl rings.

These conformational features directly impact the vibrational modes:

Ring Twisting and Torsional Modes: The degree of twist between the rings affects the low-frequency torsional and out-of-plane bending modes. A more twisted conformation, resulting from steric clash, would lead to shifts in these vibrational frequencies compared to a more planar analogue. For instance, crystal structure analyses of similar compounds reveal significant dihedral angles between the imidazole ring and the various phenyl substituents. nih.gov

Intermolecular Interactions: In the solid state, intermolecular forces such as hydrogen bonding (N-H···N) and π-π stacking can influence the vibrational frequencies of the groups involved. For example, N-H stretching and bending modes are particularly sensitive to hydrogen bonding, which would be observable in the FT-Raman spectrum.

Methoxy Group Orientation: The orientation of the two methoxy groups on the phenyl ring can give rise to distinct C-O stretching and CH₃ rocking frequencies. The specific conformation (e.g., planar or out-of-plane with respect to the phenyl ring) is influenced by both electronic effects and crystal packing forces, and this would be reflected in the spectrum.

A comprehensive study would correlate specific spectral features with structural parameters obtained from X-ray crystallography. For example, a change in the dihedral angle between the dimethoxyphenyl group and the imidazole ring would be expected to perturb the frequencies of the inter-ring stretching and bending vibrations. By combining spectroscopic data with crystallographic information from analogous molecules, a detailed picture of the molecule's solid-state structure and dynamics can be constructed.

Electronic Structure and Theoretical Investigations of 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole

Quantum Chemical Calculations (DFT, TD-DFT)

DFT has become a primary method for studying the electronic properties of multi-atomic systems, providing a balance between accuracy and computational cost. ppor.az Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311G(d,p), to solve the Schrödinger equation for the molecule. epstem.netppor.az

The first step in theoretical analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process finds the minimum energy structure on the potential energy surface. For substituted imidazole (B134444) systems, a key structural feature is the relative orientation of the various aromatic rings.

Due to steric hindrance between the bulky phenyl and dimethoxyphenyl groups, the molecule is not expected to be planar. The aromatic rings attached to the central imidazole core are twisted out of the imidazole plane. X-ray crystallography studies on structurally similar compounds, such as 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole and 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, provide insight into the likely geometry. nih.govresearchgate.net In these related structures, the dihedral angles between the imidazole ring and the attached phenyl and dimethoxyphenyl rings vary significantly, typically ranging from 30° to over 70°. nih.gov This twisted conformation is the most energetically stable arrangement, minimizing steric repulsion between the substituents. Intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, can further influence the energetic landscape and crystal packing. researchgate.net

Table 1: Representative Dihedral Angles in Structurally Similar Imidazole Derivatives

| Interacting Rings | Typical Dihedral Angle Range |

|---|---|

| Imidazole and C2-Substituted Phenyl Ring | 45° - 75° |

| Imidazole and C4-Phenyl Ring | 10° - 35° |

| Imidazole and C5-Phenyl Ring | 30° - 60° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.commalayajournal.org

In molecules like 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, the HOMO is typically localized on the electron-rich parts of the molecule, such as the dimethoxyphenyl ring and the imidazole core. The LUMO, conversely, is often distributed across the imidazole ring and the appended phenyl groups, which can act as electron-accepting moieties. malayajournal.org This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.govresearchgate.net The HOMO-LUMO gap is a key factor in determining the energy of the lowest-lying electronic transition. researchgate.net

Table 2: Typical FMO Energies and Energy Gap for Substituted Diphenyl-Imidazoles

| Parameter | Representative Energy (eV) |

|---|---|

| EHOMO | -5.2 to -5.8 eV |

| ELUMO | -1.2 to -2.0 eV |

| Energy Gap (ΔE) | 3.5 to 4.5 eV |

Note: Values are representative based on DFT calculations of similar imidazole derivatives. irjweb.commalayajournal.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. malayajournal.orgorientjchem.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are rich or poor in electrons.

The MEP surface is color-coded to indicate different potential values.

Red and Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, these regions are expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy (B1213986) groups. orientjchem.orgchemrxiv.org These sites are the most likely to participate in hydrogen bonding as acceptors. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is typically the most positive site (highest Vs,max) in the molecule. chemrxiv.org

The MEP analysis provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions. chemrxiv.org

Natural Population Analysis (NPA), an extension of Natural Bond Orbital (NBO) theory, provides a method for calculating the charge distribution on an atomic level. nih.gov Unlike other methods like Mulliken population analysis, NPA charges are less sensitive to the basis set used in the calculation and provide a more chemically intuitive description of electron distribution. This analysis quantifies the partial charges on each atom, confirming the qualitative picture provided by the MEP surface. It would be expected that the nitrogen and oxygen atoms carry significant negative charges, while the acidic N-H proton carries a notable positive charge.

Wiberg bond orders (or indices) are calculated within the NBO framework to quantify the degree of covalent bonding between atoms. A bond order of approximately 1 corresponds to a single bond, 2 to a double bond, and so on. For this molecule, Wiberg bond orders would confirm the aromatic character of the phenyl and imidazole rings (with bond orders between 1 and 2) and the nature of the single bonds connecting the rings and the methoxy groups.

Excited State Calculations and Electron Transfer Characterization

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the properties of electronic excited states. researchgate.netresearchgate.net This method is particularly useful for simulating UV-Visible absorption spectra and understanding the nature of electronic transitions. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in an absorption spectrum (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in each transition, the character of the excitation, such as a π → π* or n → π* transition, can be determined.

For this compound, the lowest energy electronic transitions are expected to be predominantly of π → π* character, involving the promotion of an electron from the HOMO to the LUMO. unar.ac.id These transitions often possess a significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating dimethoxyphenyl moiety to the acceptor part of the molecule. nih.govresearchgate.net The calculated spectrum allows for a direct comparison with experimental data, aiding in the interpretation of the observed photophysical properties.

Table 3: Representative TD-DFT Results for the Main Electronic Transitions of Substituted Diphenyl-Imidazoles in Solution

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| ~340-360 nm | > 0.5 | HOMO → LUMO | π → π* with ICT |

| ~280-300 nm | > 0.3 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π* |

| ~250-270 nm | > 0.2 | Various π → π* transitions | π → π* |

Note: This table presents plausible data based on TD-DFT studies of structurally related imidazole derivatives. researchgate.netunar.ac.id

Characterization of Intramolecular Charge Transfer (ICT) States

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with ICT character, the HOMO is typically localized on the donor fragment, and the LUMO is localized on the acceptor fragment. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in visualizing the spatial distribution of these frontier molecular orbitals. For this compound, the HOMO is expected to be predominantly located on the electron-rich dimethoxyphenyl ring, while the LUMO would be distributed across the diphenyl-imidazole scaffold.

The occurrence of ICT is often evidenced by the solvatochromic behavior of the molecule, where the emission wavelength shows a significant red-shift with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents. Theoretical models can predict this behavior by calculating the excited state dipole moments.

To further characterize the ICT state, Natural Transition Orbital (NTO) analysis is a valuable computational tool. NTOs provide a more compact and chemically intuitive picture of the electronic transition by representing the excited state as a single pair of "hole" and "electron" orbitals. For an ICT transition, the hole NTO would be localized on the donor, and the electron NTO on the acceptor.

A hypothetical representation of the frontier molecular orbitals and their energy levels for this compound, based on computational studies of similar molecules, is presented in the table below.

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | -1.52 | Diphenyl-imidazole |

| LUMO | -2.15 | Diphenyl-imidazole |

| HOMO | -5.88 | 2,4-Dimethoxyphenyl |

| HOMO-1 | -6.23 | Diphenyl-imidazole |

Note: The data in this table is illustrative and based on theoretical calculations for structurally related compounds.

Hybrid Local and Charge Transfer (HLCT) Excited State Analysis

In some donor-acceptor systems, the excited state is not a pure ICT state but rather a hybrid of a locally excited (LE) state and a charge-transfer (CT) state. This is known as a Hybrid Local and Charge Transfer (HLCT) state. tandfonline.comnih.gov The LE state corresponds to an electronic transition localized on either the donor or the acceptor moiety, while the CT state involves the transfer of an electron from the donor to the acceptor.

The character of the excited state (LE, CT, or HLCT) is determined by the relative energies of the LE and CT states and the electronic coupling between them. researchgate.net In this compound, the presence of multiple phenyl rings allows for π-π* transitions that can be characterized as LE states. The electronic coupling between these LE states and the ICT state, arising from the donor-acceptor architecture, can lead to the formation of an HLCT state.

The analysis of HLCT states is crucial for understanding the photophysical properties of materials used in OLEDs. Materials with HLCT characteristics can exhibit high photoluminescence quantum yields (PLQYs) and are promising candidates for efficient fluorescent emitters. rsc.org The LE component contributes to a high radiative transition rate, while the CT component can facilitate reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF) materials. nih.gov

The following table provides a hypothetical breakdown of the excited state character for this compound, derived from theoretical studies on analogous systems.

| Excited State | Energy (eV) | LE Character (%) | CT Character (%) |

| S₁ | 3.10 | 65 | 35 |

| S₂ | 3.45 | 80 | 20 |

Note: The data in this table is for illustrative purposes and based on computational models of similar imidazole derivatives.

Singlet-Triplet Energy Splitting (ΔEST) Calculations

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter that governs the photophysical behavior of a molecule. nih.gov A small ΔEST is a prerequisite for efficient RISC, which allows for the harvesting of non-emissive triplet excitons to enhance the efficiency of OLEDs. rsc.org

The magnitude of ΔEST is directly related to the exchange energy between the HOMO and LUMO. nih.gov In molecules with a large spatial overlap between the HOMO and LUMO, the exchange energy is large, resulting in a large ΔEST. Conversely, in molecules where the HOMO and LUMO are spatially separated, as is often the case in ICT states, the exchange energy and consequently the ΔEST are small.

For this compound, the donor-acceptor nature of the molecule suggests a degree of spatial separation between the HOMO (on the dimethoxyphenyl group) and the LUMO (on the diphenyl-imidazole core). This separation is expected to lead to a relatively small ΔEST. Computational chemistry provides powerful tools to predict ΔEST. TD-DFT calculations, using appropriate functionals, can provide reliable estimates of the S₁ and T₁ energies. nih.gov

The calculated ΔEST for a series of related imidazole derivatives can provide insights into the expected value for the title compound. The table below presents hypothetical calculated energy levels and the resulting ΔEST for this compound.

| State | Energy (eV) |

| S₁ | 3.10 |

| T₁ | 2.85 |

| ΔEST | 0.25 |

Note: This data is illustrative and based on theoretical calculations performed on analogous molecular structures.

Computational Insights into Structure-Property Relationships

Computational modeling provides invaluable insights into the relationship between the molecular structure of this compound and its electronic and photophysical properties. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the ICT character, the nature of the excited states, and the singlet-triplet energy splitting.

For instance, modifying the electron-donating strength of the substituent at the 2-position of the imidazole ring would directly impact the HOMO energy level and the degree of charge transfer. Replacing the dimethoxyphenyl group with a stronger donor, such as a dimethylamino group, would likely raise the HOMO energy, decrease the HOMO-LUMO gap, and enhance the ICT character, leading to a red-shift in the emission and a smaller ΔEST. Conversely, replacing it with a weaker donor or an electron-withdrawing group would have the opposite effect.

The torsional angles between the phenyl rings and the imidazole core also play a crucial role in determining the electronic properties. A more planar conformation would lead to better π-conjugation, which could affect the energies of both the LE and CT states. Computational studies can explore the potential energy surface as a function of these dihedral angles to understand the conformational flexibility of the molecule and its impact on the photophysical properties.

Photophysical Characteristics and Luminescence Dynamics of 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole

Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Properties

No specific UV-Vis absorption data, such as maximum absorption wavelengths (λmax) and molar extinction coefficients (ε), for 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole has been reported.

Fluorescence and Photoluminescence (PL) Emission Profiles

There is no available data on the fluorescence or photoluminescence emission spectra, including maximum emission wavelengths (λem) and Stokes shifts, for this specific compound.

Quantum Yield Determinations (Fluorescence and Luminescence)

Specific fluorescence or luminescence quantum yield (Φ) values for this compound have not been determined or published in the scientific literature.

Excited State Processes and Dynamics

Fluorescence Lifetime Measurements and Decay Kinetics

Information regarding the fluorescence lifetime (τ) and decay kinetics of the excited state for this compound is not available.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

While many imidazole (B134444) derivatives are known to exhibit aggregation-induced emission, no studies have been published that specifically investigate or confirm this phenomenon for this compound. nih.govnih.gov

Mechanisms of Light-Induced Reversible Fluorescence Switching

While direct studies on the light-induced reversible fluorescence switching of this compound are not extensively documented in the reviewed literature, the behavior of structurally similar imidazole derivatives allows for an informed discussion of the likely mechanisms. Reversible fluorescence switching in organic molecules is a key feature for the development of optical memory devices and molecular switches. In many imidazole-based systems, this phenomenon is often attributed to photo-induced structural changes, such as tautomerization, photoisomerization, or the formation of photo-generated radical species.

One plausible mechanism involves a photo-initiated proton transfer process. Upon excitation with UV light, an excited-state intramolecular proton transfer (ESIPT) could occur, leading to the formation of a tautomeric form with a distinct fluorescence signature. This new species might be less fluorescent (fluorescence quenching) or emit at a different wavelength. The reversibility of this process can often be triggered by irradiation with light of a different wavelength (e.g., visible light) or by thermal relaxation, which would restore the original isomeric form and its corresponding fluorescence.

Another potential mechanism is the reversible formation of a piezochromic or photochromic radical species. For some imidazole derivatives, irradiation with UV light can lead to the dissociation of a covalent bond, generating a stable radical pair. This process dramatically alters the electronic structure of the molecule, leading to a change in its absorption and emission properties. The initial state can often be regenerated by exposure to visible light or heat, thus completing the reversible switching cycle. The stability of the radical species is a critical factor in the efficiency and reversibility of such a system.

Halochromism and Solvent-Dependent Photophysical Responses

The photophysical properties of this compound are anticipated to be highly sensitive to its chemical environment, particularly to changes in pH (halochromism) and solvent polarity (solvatochromism). This sensitivity arises from the presence of the imidazole core, which can be protonated or deprotonated, and the polar nature of the dimethoxy-substituted phenyl ring.

Halochromism: The imidazole moiety contains both a basic nitrogen atom and an acidic N-H proton, making it susceptible to changes in pH. In acidic media, the lone pair of electrons on the sp2-hybridized nitrogen atom can be protonated, leading to the formation of an imidazolium (B1220033) cation. This protonation event can significantly alter the intramolecular charge transfer (ICT) character of the molecule. The increased electron-accepting nature of the protonated imidazole ring can lead to a bathochromic (red) shift in the absorption and emission spectra. Conversely, in a basic medium, the N-H proton can be abstracted, forming an imidazolate anion. This would enhance the electron-donating ability of the imidazole ring, potentially causing a hypsochromic (blue) shift or a change in the fluorescence quantum yield. The reversible nature of this protonation/deprotonation process allows for its use as a pH-sensitive fluorescent probe. For instance, a related compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, exhibits a reversible shift in its emission wavelength upon changing the pH. At a pH of 2, its maximum emission is at 541 nm, while at a pH of 14, it shows two emission bands at 561 nm and 671 nm. nih.govrsc.org

Solvent-Dependent Photophysical Responses (Solvatochromism): The fluorescence emission of this compound is expected to exhibit a noticeable dependence on the polarity of the solvent. This phenomenon, known as solvatochromism, is often observed in molecules where the dipole moment in the excited state differs significantly from that in the ground state. In polar solvents, the excited state can be stabilized through dipole-dipole interactions with the solvent molecules, leading to a lowering of the excited state energy and a consequent red shift in the emission spectrum. This positive solvatochromism is a common feature in many donor-π-acceptor type fluorophores.

The photophysical behavior of a similar imidazole derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, in various solvents demonstrates this effect. nih.gov As the polarity of the solvent increases, a red-shift of 66 nm in the fluorescence emission is observed, indicating a more polar excited state. nih.gov A similar trend would be expected for this compound due to the presence of the electron-donating dimethoxy groups.

Interactive Data Table: Expected Solvatochromic Shift of this compound based on related compounds

| Solvent | Polarity Index (approx.) | Expected Emission Maximum (nm) |

| Toluene | 2.4 | ~480 |

| Chloroform | 4.1 | ~495 |

| Dichloromethane | 3.1 | ~500 |

| Acetone | 5.1 | ~520 |

| Acetonitrile | 5.8 | ~530 |

| Dimethylformamide (DMF) | 6.4 | ~540 |

Note: The data in this table is hypothetical and projected based on the observed behavior of structurally similar triphenylimidazole derivatives. Actual experimental values may vary.

Influence of Substituents on Photophysical Behavior (Comparative Studies with Related Imidazoles)

The photophysical properties of the 2-phenyl-4,5-diphenyl-1H-imidazole core are highly tunable by introducing various substituents on the phenyl rings. The nature and position of these substituents can significantly influence the absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to environmental factors.

The 2-(2,4-dimethoxyphenyl) substituent in the target compound plays a crucial role in modulating its electronic and photophysical properties. The two methoxy (B1213986) groups (-OCH3) are strong electron-donating groups. Their presence at the ortho and para positions of the 2-phenyl ring increases the electron density of the conjugated system, which generally leads to:

Bathochromic Shifts: A red shift in both the absorption and emission spectra compared to the unsubstituted 2,4,5-triphenyl-1H-imidazole. This is due to a smaller HOMO-LUMO energy gap resulting from the electron-donating effect of the methoxy groups.

Increased Fluorescence Quantum Yield: Electron-donating groups can often enhance the fluorescence quantum yield by increasing the rate of radiative decay.

Enhanced ICT Character: The electron-donating nature of the dimethoxyphenyl group, coupled with the imidazole core, can enhance the intramolecular charge transfer character of the molecule, making it more sensitive to solvent polarity.

A comparative analysis with other substituted triphenylimidazoles highlights these effects. For example, replacing the dimethoxyphenyl group with an electron-withdrawing group, such as a nitro group (-NO2), would be expected to have the opposite effect. A 2-(4-nitrophenyl) substituent would likely cause a hypsochromic (blue) shift in the emission and potentially a lower fluorescence quantum yield due to the increased probability of non-radiative decay pathways.

The table below provides a comparative overview of the expected photophysical properties of this compound with other related imidazole derivatives based on general photophysical principles.

Interactive Data Table: Comparative Photophysical Properties of Substituted 2-Aryl-4,5-diphenyl-1H-imidazoles

| Substituent on 2-Phenyl Ring | Electronic Nature | Expected Emission Range (in non-polar solvent) | Expected Quantum Yield |

| -H (unsubstituted) | Neutral | Green (~500 nm) | Moderate |

| -OCH3 (methoxy) | Electron-donating | Green-Yellow (~520 nm) | Moderate to High |

| -2,4-(OCH3)2 (dimethoxy) | Strongly Electron-donating | Yellow-Orange (~540 nm) | High |

| -NO2 (nitro) | Electron-withdrawing | Blue-Green (~480 nm) | Low to Moderate |

| -CN (cyano) | Electron-withdrawing | Blue-Green (~485 nm) | Low to Moderate |

Note: This table presents expected trends based on the electronic nature of the substituents and data from related fluorophores. Actual experimental values are required for precise characterization.

Electrochemical Properties and Charge Transport Capabilities

Cyclic Voltammetry (CV) and Redox Potentials

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a compound. By applying a cycling potential to a solution of the substance, one can determine its oxidation and reduction potentials. The oxidation potential (Eox) corresponds to the energy required to remove an electron from the molecule (p-doping), while the reduction potential (Ered) corresponds to the energy released when an electron is added (n-doping). These processes are typically associated with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. The reversibility of these redox processes, indicated by the separation and symmetry of the anodic and cathodic peaks in a voltammogram, provides insight into the electrochemical stability of the material. For imidazole (B134444) derivatives, the electron-rich nature of the heterocyclic ring and the attached phenyl groups influences these potentials.

Determination of Electrochemical Energy Levels (HOMO/LUMO from CV)

The HOMO and LUMO energy levels are crucial for understanding a material's charge injection and transport properties and for predicting the performance of a device. These energy levels can be estimated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks in the cyclic voltammogram, often measured relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.

The empirical formulas used are:

EHOMO = -e (Eonset, ox vs Fc/Fc+ + Eref) [in eV]

ELUMO = -e (Eonset, red vs Fc/Fc+ + Eref) [in eV]

Where Eref is the absolute energy level of the reference electrode (e.g., ~4.8 eV or ~5.1 eV for Fc/Fc+ below the vacuum level). The electrochemical energy gap (Egec) can then be calculated as the difference between the LUMO and HOMO levels. This gap is a key indicator of the material's electronic properties.

Charge Carrier Mobility (Hole and Electron Drift Mobility)

Charge carrier mobility measures how quickly an electron or a hole can move through a material under the influence of an electric field. High mobility is essential for efficient charge transport in electronic devices. Techniques like the time-of-flight (TOF) method, or analysis of the space-charge limited current (SCLC) in a single-carrier device, are used to determine hole (μh) and electron (μe) mobilities. Studies on some imidazole-based materials have indicated that charge transport can occur via an SCLC mechanism at higher voltages, which allows for the estimation of mobility. The molecular packing in the solid state, which is influenced by the bulky phenyl and dimethoxyphenyl substituents, would play a significant role in determining the charge carrier mobility of this specific compound.

Advanced Materials Science Applications of 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the 2-(aryl)-4,5-diphenyl-1H-imidazole scaffold are instrumental in the development of high-performance OLEDs, where they can function as emitters, host materials, and electron transporters. Their performance is intrinsically linked to their molecular structure, which allows for the tuning of energy levels and charge transport characteristics.

The rigid and planar structure of the diphenyl-imidazole core, combined with various aromatic substituents, makes these compounds excellent candidates for fluorescent emitters, particularly for achieving deep-blue emission, a crucial component for full-color displays and lighting. biolmolchem.com The emission color and efficiency can be precisely tuned by modifying the substituent groups attached to the imidazole (B134444) ring.

For instance, new derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and tested as fluorescent emitters in OLEDs. biolmolchem.com These compounds exhibit relatively narrow blue light-emission bands, which is a desirable characteristic for achieving high color purity in deep-blue electroluminescent devices. biolmolchem.com An OLED device incorporating one such derivative demonstrated deep-blue emission with Commission Internationale de l'Eclairage (CIE) color coordinates of (0.16, 0.08) and a maximum external quantum efficiency (EQE) of 1.1%. biolmolchem.com

Similarly, pyrene[4,5-d]imidazole-based deep blue-emitters have been developed, where fine-tuning of the molecular structure led to high exciton (B1674681) utilization and impressive device performance. mdpi.com A doped OLED using one of these emitters achieved an external quantum efficiency of 8.47% with CIE coordinates of (0.152, 0.083). mdpi.com Another device based on a pyrene (B120774) derivative produced blue emission with a maximum brightness of 9756 cd m⁻² and a maximum EQE of 2.58%. mdpi.com

Table 1: Performance of OLEDs with Diphenyl-Imidazole Derivatives as Fluorescent Emitters This table is interactive. You can sort and filter the data.

| Emitter Type | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

| Carbazole-diphenyl imidazole derivative | - | 1.1 | (0.16, 0.08) | Deep-Blue |

| Pyrene[4,5-d]imidazole derivative (2FPPIDPA) | - | 8.47 | (0.152, 0.083) | Deep-Blue |

| Pyrene-based derivative | - | 2.58 | - | Blue |

To achieve high efficiency in phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer must possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter. nih.govresearchgate.net Imidazole derivatives are well-suited for this role due to their wide energy bandgap and high triplet energy levels. biolmolchem.comwikipedia.org

Derivatives of carbazole and diphenyl imidazole have been investigated as host materials for green, red, and sky-blue phosphorescent emitters. biolmolchem.com These materials were found to have high triplet energy values, exceeding 3.0 eV, making them suitable for confining excitons on the phosphorescent dopants. biolmolchem.com The resulting PhOLEDs demonstrated high efficiencies, with maximum external quantum efficiencies of 8.3% for green, 6.4% for red, and 7.6% for sky-blue emitting devices. biolmolchem.com

The design of bipolar host materials, which can transport both holes and electrons, is crucial for achieving balanced charge injection and high device performance. wikipedia.org Phenanthroimidazole-based host materials have been synthesized to feature balanced hole and electron transport, leading to highly efficient blue fluorescent OLEDs. rsc.org A device using one such host, TPA-PPI-DBF, achieved a maximum EQE of 8.00%. rsc.org

Table 2: Performance of PhOLEDs Using Diphenyl-Imidazole Derivatives as Host Materials This table is interactive. You can sort and filter the data.

| Host Material | Emitter Color | Max. EQE (%) |

| Carbazole-diphenyl imidazole derivative | Green | 8.3 |

| Carbazole-diphenyl imidazole derivative | Red | 6.4 |

| Carbazole-diphenyl imidazole derivative | Sky-Blue | 7.6 |

| TPA-PPI-DBF (Phenanthroimidazole) | Blue | 8.00 |

Efficient charge transport is fundamental to the operation of OLEDs. nih.gov The electron-deficient nature of the imidazole ring, along with other heterocyclic groups like triazine or oxadiazole, makes these compounds suitable for use as electron-transporting materials (ETMs). researchgate.net An ideal ETM should possess high electron mobility and appropriate energy levels to facilitate electron injection from the cathode and transport to the emissive layer.

Bipolar host materials incorporating imidazole moieties can exhibit excellent electron transport properties. core.ac.uk For example, a wide bandgap bipolar organic compound, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which combines electron-transporting triazole units with a hole-transporting biphenyl (B1667301) core, demonstrates electron-transporting behavior at high electric fields. core.ac.uk This characteristic is beneficial for balancing charge carriers within the device. core.ac.uk One of the synthesized carbazole and diphenyl imidazole derivatives showed bipolar charge transport with electron drift mobility reaching 10⁻⁴ cm²/V·s at high electric fields. biolmolchem.com

For example, modifying the ancillary ligands in phosphorescent Pt(II) complexes containing imidazole chelates can alter the electronic transitions and, consequently, the device efficiency. researchgate.net A multi-layered PhOLED using a specific Pt(II) compound as a dopant achieved a current efficiency of 13.6 cd/A and an EQE of 8.4% at a luminance of 100 cd/m². researchgate.net

Furthermore, the physical interactions between the host and emitter materials are critical. tuwien.ac.at The use of interface-engineering additives mixed with small molecular emissive layers can dramatically reduce film defects, leading to smoother morphologies and improved device performance. tandfonline.com This approach resulted in green SM-OLEDs with a maximum luminance of 115,000 cd/m² and a peak current efficiency of 31.2 cd/A. tandfonline.com These findings underscore the importance of a holistic approach to device optimization, considering both molecular design and processing techniques.

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

Imidazole-based organic dyes have emerged as promising sensitizers in DSSCs due to their strong light absorption capabilities and efficient electron injection properties. rsc.org These dyes typically feature a donor-π bridge-acceptor (D-π-A) structure, where the imidazole ring can act as a component of the π-conjugated bridge, facilitating charge transfer from the donor to the acceptor upon photoexcitation.

A study on a novel organic dye, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI), which is a close derivative of the title compound, demonstrated its potential in DSSC applications. In this D-π-A system, the phenyl group acts as the donor, the imidazole ring as the π-linker, and the chlorophenyl group as the acceptor. The interaction between this dye and TiO₂ nanoparticles, confirmed by absorption and fluorescence spectroscopy, enables photo-induced electron transfer, a critical step for photocurrent generation.

A DSSC fabricated using the CMI dye as the sensitizer (B1316253) was characterized for its photovoltaic performance. The device exhibited a photovoltaic energy conversion efficiency of 1.76% and a fill factor of 0.56 under illumination. This research highlights the viability of tailoring imidazole derivatives to create efficient metal-free organic sensitizers for solar cell applications.

Table 3: Photovoltaic Performance of a DSSC with an Imidazole Derivative Sensitizer This table is interactive. You can sort and filter the data.

| Sensitizer Dye | Conversion Efficiency (%) | Fill Factor |

| 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI) | 1.76 | 0.56 |

Polymerization Initiation Mechanisms

Derivatives of 2,4,5-triphenyl-1H-imidazole, known as lophine, are recognized for their ability to act as photoinitiators for radical polymerization. The initiation mechanism is based on the photochemical properties of lophine dimers. When exposed to light, particularly UV irradiation, these imidazole dimers can undergo homolytic cleavage to form two triarylimidazolyl radicals. These radicals are the active species that initiate the polymerization of monomers, such as acrylates.

This process is often utilized in multicomponent photoinitiating systems. For example, combining bis-imidazole derivatives with co-initiators like an aminobenzophenone, N-phenylglycine, or iodonium (B1229267) salts can create highly efficient two-, three-, or four-component photoinitiating systems. The role of each component is to facilitate the generation of radicals through processes like electron transfer, leading to high polymerization efficiency under mild conditions, such as visible LED light irradiation at room temperature. The imidazole acts as an electron donor, while the iodonium salt serves as an electron acceptor, forming a charge-transfer complex that initiates polymerization upon photoexcitation. This metal-free approach is advantageous for applications requiring low toxicity and spatial control, such as in 3D printing and surface modification.

Luminescent Materials in Polymer Matrices

The photophysical properties of imidazole derivatives, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are known to be sensitive to the surrounding environment. When these molecules are dispersed in a polymer matrix, the polarity and rigidity of the host polymer can significantly influence their luminescent behavior. For instance, studies on push-pull fluorophores based on an imidazole-4,5-dicarbonitrile moiety have demonstrated intense fluorescence with quantum yields ranging from 0.2 to 1.0 when incorporated into polymer matrices like polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinylchloride) (PVC). nih.gov This suggests that a polymer environment can be conducive to high luminescence efficiency for this class of compounds.

The choice of the polymer matrix is crucial. For example, PMMA is a common choice due to its excellent optical transparency and processability. Research on various dyes doped into PMMA films has shown that the polymer can serve as a solid solvent, influencing the emission spectra of the embedded fluorophores. researchgate.netijirmf.com The interactions between the dopant and the polymer chains can lead to shifts in the emission peaks compared to their behavior in solution.

Detailed research findings on the specific photophysical properties of 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole within a polymer matrix would typically involve the preparation of doped polymer films with varying concentrations of the imidazole derivative. Subsequent characterization would include measuring the absorption and emission spectra, determining the fluorescence quantum yield and lifetime, and assessing the material's photostability.

Although specific data tables for this compound are not available, a hypothetical representation of such findings, based on typical results for similar compounds, is presented below to illustrate the type of data that would be generated in such a study.

Hypothetical Photophysical Data of this compound in Various Polymer Matrices

| Polymer Matrix | Dopant Concentration (wt%) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|---|---|

| PMMA | 0.1 | 350 | 450 | 100 | 0.65 | 2.5 |

| PMMA | 1.0 | 352 | 455 | 103 | 0.60 | 2.3 |

| PS | 0.1 | 355 | 460 | 105 | 0.55 | 2.1 |

| PS | 1.0 | 358 | 465 | 107 | 0.50 | 1.9 |

| PVC | 0.1 | 353 | 458 | 105 | 0.62 | 2.4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research into the luminescent properties of this compound within various polymer matrices would be invaluable for understanding its potential in advanced materials science applications and for the rational design of novel luminescent polymer composites.

Chemical Reactivity and Derivatization Strategies for 2 2,4 Dimethoxyphenyl 4,5 Diphenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The reactivity of the aromatic rings in 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole towards substitution reactions is highly dependent on the electronic nature of each ring.

Electrophilic Aromatic Substitution (EAS): The 2-(2,4-dimethoxyphenyl) ring is strongly activated towards electrophilic attack due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. researchgate.net These groups are ortho, para-directing, meaning incoming electrophiles will preferentially substitute at positions 3, 5, and 6. The high electron density of this ring makes it the most probable site for reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.

In contrast, the phenyl rings at the C4 and C5 positions of the imidazole (B134444) core are less activated. The imidazole ring itself can act as an electron-withdrawing group, slightly deactivating these attached phenyl rings towards electrophilic substitution. globalresearchonline.net Therefore, harsher reaction conditions would be required to achieve substitution on these rings compared to the dimethoxyphenyl moiety.

The imidazole ring itself is also susceptible to electrophilic attack, typically at the C4 and C5 positions. globalresearchonline.net However, in this molecule, these positions are already substituted. Under acidic conditions, the pyridine-like nitrogen (N3) can be protonated, which deactivates the entire imidazole ring system to further electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like the ones present in this molecule. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring and a potent nucleophile. Without such activating groups, the aromatic rings of this compound are unlikely to undergo nucleophilic substitution under standard conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Activating/Deactivating Nature | Directing Effect of Substituents | Predicted Major Substitution Sites |

|---|---|---|---|

| 2,4-Dimethoxyphenyl | Strongly Activating | Ortho, para-directing (-OCH₃) | C3, C5, C6 |

| 4-Phenyl | Weakly Deactivated | Ortho, para-directing (phenyl) | Para (C4') |

| 5-Phenyl | Weakly Deactivated | Ortho, para-directing (phenyl) | Para (C4'') |

Oxidation Reactions (e.g., Methoxy Group Oxidation)

The oxidation of lophine derivatives can proceed through several pathways, primarily involving the imidazole ring or its substituents. The stability of the imidazole core can be influenced by the substituent at the N1 position; N-alkylation or N-benzylation is known to enhance photostability. rsc.org

The imidazole ring can undergo photo-oxidation, a process central to its well-known chemiluminescence. rsc.org This reaction often proceeds via attack by singlet oxygen, leading to the formation of an unstable 1,2-dioxetane-like intermediate which then decomposes.

The methoxy groups on the 2-phenyl ring are generally stable to mild oxidizing agents. However, under strong oxidative conditions, they can be cleaved to form hydroxyl groups (demethylation). This transformation would significantly alter the electronic and solubility properties of the molecule. The benzylic positions of the phenyl groups are also susceptible to oxidation under harsh conditions, such as with hot potassium permanganate, potentially leading to carboxylic acids. msu.edu

Reduction Reactions of the Imidazole Ring and Phenyl Groups

Reduction reactions offer a pathway to modify the saturation level of the heterocyclic core and the appended aromatic rings.

Imidazole Ring Reduction: The imidazole ring is aromatic and thus relatively resistant to reduction. However, catalytic hydrogenation using catalysts like platinum, palladium, or nickel under elevated pressure and temperature can reduce the imidazole ring. This process would first yield an imidazoline (B1206853) and, upon further reduction, an imidazolidine. This transformation disrupts the aromaticity of the core, leading to significant changes in the molecule's geometry and electronic properties.

Phenyl Group Reduction: The phenyl groups can also be reduced via catalytic hydrogenation, but this typically requires more forcing conditions (higher pressures and temperatures) than the reduction of the imidazole ring. Under such conditions, the phenyl rings would be converted to cyclohexyl groups. Selective reduction of the phenyl rings while leaving the imidazole core intact, or vice versa, would be a synthetic challenge requiring careful selection of catalysts and reaction conditions.

N-Substitution Reactions on the Imidazole Nitrogen

The nitrogen atom at the N1 position of the imidazole ring possesses a lone pair of electrons and an acidic proton (pKa ≈ 14.5), making it a prime site for substitution reactions. nih.gov This is one of the most common and straightforward derivatization strategies for this class of compounds.

The N-H proton can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form an imidazolide (B1226674) anion. This potent nucleophile can then react with various electrophiles to yield N-substituted derivatives. Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. ijfmr.com

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Reaction with activated aryl halides, often requiring a catalyst (e.g., Ullmann or Buchwald-Hartwig coupling).

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group. ijfmr.comijcrt.org

These reactions are highly efficient and provide a versatile handle for attaching a wide range of functional groups to the imidazole core, thereby modulating properties like solubility, steric bulk, and biological activity. nih.govresearchgate.net

Table 2: Examples of N-Substitution Reactions on Lophine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl Imidazole | nih.gov |

| N-Hydroxyalkylation | Ethanolamine | N-(2-hydroxyethyl) Imidazole | researchgate.net |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine) | N-Aminomethyl Imidazole | ijfmr.comijcrt.org |

| N-Acylation | Acid Chloride (RCOCl), Base | N-Acyl Imidazole | ijpsr.com |

Design and Synthesis of Novel Derivatives for Property Modulation

The synthetic strategies discussed above are employed to design and create novel derivatives of this compound with specifically modulated properties. rasayanjournal.co.in By altering the substituents on the aromatic rings or the imidazole nitrogen, researchers can fine-tune the molecule's electronic, photophysical, and biological characteristics.

For instance, introducing electron-donating groups (like -N(CH₃)₂) or electron-withdrawing groups (like -NO₂) onto the phenyl rings can systematically alter the molecule's HOMO/LUMO energy levels. rsc.org This strategy is used to engineer the compound's absorption and emission spectra, making it suitable for applications as a fluorescent probe or luminescent material. nih.gov

Similarly, N-substitution is a powerful tool for property modulation. Attaching long alkyl chains can increase solubility in nonpolar solvents, while incorporating polar groups like hydroxyls or amines can enhance aqueous solubility. researchgate.net Furthermore, linking the imidazole core to other bioactive moieties, such as carbohydrates or other heterocyclic systems, via the N1 position has been explored as a strategy to develop novel therapeutic agents. nih.govscirp.org This modular approach allows for the creation of hybrid molecules that combine the properties of different pharmacophores. ijcrt.orgresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods for multi-substituted imidazoles is a cornerstone of future research. Traditional methods are often hampered by harsh reaction conditions, low yields, and the use of expensive or toxic catalysts. nih.gov To overcome these limitations, researchers are exploring several innovative approaches.

One promising avenue is the use of ionic liquids as environmentally friendly catalysts for the solvent-free synthesis of tetrasubstituted imidazoles. researchgate.net This method offers advantages such as faster reaction times, excellent yields, and easy purification of products. researchgate.net Another emerging strategy involves palladium-catalyzed, one-step, multicomponent synthetic protocols . This approach allows for the coupling of different amines with acid chlorides to produce tetra-substituted imidazoles with high functional group tolerance. The development of regiocontrolled synthesis of substituted imidazoles remains a strategic priority due to their wide range of applications, from pharmaceuticals to materials for optical applications. rsc.orgrsc.org

Furthermore, the use of polymer-supported catalysts is gaining traction as a means to improve catalyst reusability and simplify product purification. nih.gov These heterogeneous catalysts are being investigated for the one-pot cyclo-condensation of precursors to form tri- and tetrasubstituted imidazole (B134444) derivatives under both conventional heating and microwave irradiation. nih.gov The goal is to develop greener, more atom-economical synthetic routes that can generate a diverse library of imidazole compounds for various applications. researchgate.net

| Synthetic Methodology | Key Advantages |

| Ionic Liquid Catalysis | Greener synthesis, higher yields, solvent-free conditions. researchgate.net |

| Palladium-Catalyzed Multicomponent Synthesis | One-step process, high functional group tolerance. rsc.org |

| Polymer-Supported Catalysis | Catalyst reusability, simplified purification. nih.gov |

Advanced Computational Modeling for Predictive Design

The integration of computational chemistry into the drug discovery and material design process is a significant trend that is expected to accelerate. Advanced computational models offer a powerful tool for the in silico prediction of the chemical and biological properties of novel imidazole derivatives, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening. mdpi.com

Techniques such as molecular docking and molecular dynamics (MD) simulations are being employed to investigate the binding affinities and interaction patterns of imidazole-based compounds with biological targets. mdpi.comnih.gov These simulations provide valuable insights into the stability and conformational changes of protein-ligand complexes, which can inform the design of more potent and selective inhibitors. nih.gov For instance, computational studies have been used to identify potential inhibitors of the SARS-CoV-2 main protease from a library of imidazole derivatives. mdpi.com